N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride
CAS No.:
Cat. No.: VC18230574
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2O |
|---|---|
| Molecular Weight | 220.74 g/mol |
| IUPAC Name | N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H |
| Standard InChI Key | ZYPRHMJEVXYPNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1CCNCC1)C(=O)NC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 4-position with a propanamide group. The amide nitrogen is dimethylated, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The IUPAC name, N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride, reflects this arrangement.
Key structural identifiers include:
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SMILES: CC(C)(C1CCNCC1)C(=O)NC.Cl
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InChIKey: ZYPRHMJEVXYPNH-UHFFFAOYSA-N
The hydrochloride salt formation introduces a chloride ion, contributing to a molecular weight of 220.74 g/mol compared to the free base (184.28 g/mol).
Synthesis and Manufacturing
Industrial-Scale Considerations
Optimization for large-scale production would require:
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Catalyst Selection: Palladium or nickel catalysts for hydrogenation steps.
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Purification Techniques: Recrystallization or column chromatography to isolate the hydrochloride salt.
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a precursor for novel analgesics or neuroactive agents. Its modular structure allows for:
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Structural Modifications: Tailoring pharmacokinetics (e.g., lipophilicity, half-life).
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Target Validation: Probing receptor subtypes in neurological disorders.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|
| N,N-Dimethyl-2-(piperidin-4-yl)propanamide | Lacks hydrochloride salt | Opioid receptor modulation | |
| N-(Piperidin-4-yl)propanamide hydrochloride | Shorter alkyl chain, no methylation | Solubility enhancement |
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